molecular formula C10H5F3N2O2 B1624934 2-(Trifluoromethyl)-6-nitroquinoline CAS No. 868662-62-8

2-(Trifluoromethyl)-6-nitroquinoline

Cat. No.: B1624934
CAS No.: 868662-62-8
M. Wt: 242.15 g/mol
InChI Key: QVDDLZVXMFCPRQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-6-nitroquinoline is a useful research compound. Its molecular formula is C10H5F3N2O2 and its molecular weight is 242.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

868662-62-8

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

6-nitro-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)9-4-1-6-5-7(15(16)17)2-3-8(6)14-9/h1-5H

InChI Key

QVDDLZVXMFCPRQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-(trifluoromethyl)-6-nitroquinoline can be conceptualized through two primary strategies:

  • Ring-Closure Approaches : Constructing the quinoline core with pre-installed substituents.
  • Post-Functionalization : Introducing trifluoromethyl and nitro groups onto a preformed quinoline scaffold.

Each method presents unique challenges, particularly in managing the electronic effects of substituents during nitration and ensuring regioselectivity.

Ring-Closure Strategies

Skraup and Friedländer Syntheses

The Skraup reaction, involving condensation of aniline derivatives with glycerol under acidic conditions, is a classical route to quinolines. For this compound, a 3-nitroaniline derivative bearing a trifluoromethyl group could serve as the starting material. However, the strong electron-withdrawing nature of both substituents may hinder cyclization.

A modified Friedländer synthesis, utilizing 2-trifluoromethyl-3-nitrobenzaldehyde and ketones, offers better control. For example, reacting 2-trifluoromethyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate could yield the quinoline core. This method is contingent on the availability of the aldehyde precursor, which may require nitration of a trifluoromethyl-substituted benzaldehyde.

Beirut Reaction for Quinoxaline Analogues

While the Beirut reaction typically generates quinoxaline 1,4-dioxides, its adaptation for quinolines is plausible. Condensing benzofuroxans with trifluoromethyl-substituted 1,3-diketones (e.g., 1,1,1-trifluorohexane-2,4-dione) in chloroform with triethylamine could yield intermediates amenable to quinoline formation. This route’s success depends on optimizing tautomeric equilibria and regioselectivity during cyclization.

Direct Nitration Approaches

Nitration of 2-Trifluoromethylquinoline

Direct nitration of 2-trifluoromethylquinoline presents regiochemical challenges. The trifluoromethyl group is meta-directing, while the quinoline nitrogen directs electrophiles to the ortho and para positions. A mixture of fuming nitric acid and sulfuric acid at elevated temperatures (e.g., 373 K) has been used to nitrate quinazolinones at position 6. Applying similar conditions to 2-trifluoromethylquinoline may favor nitration at position 6, though competing sites (positions 5 and 8) require careful monitoring.

Representative Protocol (Hypothetical):
  • Dissolve 2-trifluoromethylquinoline (1.0 equiv) in concentrated H$$2$$SO$$4$$ (10 mL).
  • Add fuming HNO$$_3$$ (2.0 equiv) dropwise at 0°C.
  • Heat to 373 K for 1–2 hours, then pour onto ice.
  • Isolate the precipitate and purify via recrystallization (acetic acid).

Expected Outcome : A mixture of nitro isomers, with 6-nitro predominating due to steric and electronic factors.

Catalytic Methods and Reductive Amination

Reductive Dechlorination of Chloronitro Precursors

Patents describing the synthesis of 2-trifluoromethylaniline via catalytic hydrogenation of chloronitrobenzenes suggest a pathway for quinoline systems. For instance, 6-chloro-2-trifluoromethylquinoline could undergo hydrogenolysis with palladium on carbon in methanol, followed by nitration. However, retaining the nitro group necessitates selective dechlorination without reducing existing nitro groups, which may require tailored catalysts (e.g., Raney nickel under mild H$$_2$$ pressure).

Example Procedure:
  • Hydrogenate 6-chloro-2-trifluoromethylquinoline (1.0 equiv) with Pd/C (5 wt%) in methanol at 50 bar H$$_2$$ and 140°C.
  • Nitrate the resulting 2-trifluoromethylquinoline as described in Section 4.1.

Alternative Pathways

Nucleophilic Aromatic Substitution

Electron-deficient quinolines permit nucleophilic displacement of halogens. For example, 6-fluoro-2-trifluoromethylquinoline could react with sodium nitrite in dimethylformamide (DMF) at 100°C to introduce the nitro group. This method, however, is less common due to the inertness of aryl fluorides.

Cross-Coupling Reactions

Modern cross-coupling techniques (e.g., Suzuki-Miyaura) could install the trifluoromethyl group post-nitration. A 6-nitroquinoline-2-boronic ester might react with trifluoromethyl iodide under palladium catalysis, though the nitro group’s sensitivity to reduction poses challenges.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Friedländer Synthesis Direct route from aldehydes Limited precursor availability 40–60%
Direct Nitration Simplicity Regioselectivity issues 30–50%
Reductive Dechlorination High selectivity Multi-step process 60–75%
Beirut Reaction Diversification potential Complex optimization 50–70%

Challenges and Optimization

Regioselectivity in Nitration

The interplay between the trifluoromethyl group’s meta-directing effect and the quinoline nitrogen’s ortho/para-directing nature complicates nitration. Computational modeling (e.g., DFT studies) could predict favorable sites, guiding experimental conditions.

Stability of Intermediates

Nitro intermediates are often thermally sensitive. Low-temperature nitration (e.g., 0–5°C) and inert atmospheres may mitigate decomposition.

Catalyst Selection

Palladium-based catalysts favor dechlorination, while nickel catalysts may tolerate nitro groups under controlled hydrogen pressure. Screening catalysts (e.g., PtO$$2$$, Rh/Al$$2$$O$$_3$$) could improve yields.

Q & A

Q. What are the standard synthetic routes for preparing 2-(trifluoromethyl)-6-nitroquinoline?

Methodological Answer: A common approach involves Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at specific positions. For example, 2-chloro-6-nitroquinoline can react with boronic acids (e.g., 4-fluorophenylboronic acid) under microwave-assisted conditions to yield 2-substituted-6-nitroquinoline derivatives . Subsequent reduction of the nitro group (e.g., using hydrogenation or catalytic methods) enables further functionalization. Alternative routes may involve nitration of pre-functionalized quinoline cores, though regioselectivity must be carefully controlled .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming the position of the trifluoromethyl and nitro groups. The deshielding effect of the nitro group on adjacent protons and the distinct 19F^{19}\text{F} chemical shifts (~-60 ppm for CF3_3) aid in structural elucidation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for halogenated or fluorinated analogs .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry, as seen in structurally similar quinoxaline derivatives .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer: The trifluoromethyl group enhances lipophilicity (logP\log P) and metabolic stability via its strong electron-withdrawing effect. This group also reduces basicity of adjacent amines, improving bioavailability. Comparative studies with non-fluorinated analogs show significant differences in solubility and membrane permeability, critical for in vitro bioactivity assays .

Q. What are the primary challenges in achieving regioselective nitration of quinoline derivatives?

Methodological Answer: Nitration at the 6-position requires careful control of reaction conditions (e.g., HNO3_3/H2_2SO4_4 mixtures at 0–5°C). Competing nitration at the 5- or 8-positions can occur due to the electron-deficient nature of the quinoline ring. Computational modeling (DFT) or directing groups (e.g., sulfonic acid) can improve selectivity .

Q. How is the nitro group typically reduced in 6-nitroquinoline derivatives?

Methodological Answer: Catalytic hydrogenation (H2_2, Pd/C) or chemical reductants (SnCl2_2/HCl) are standard. For example, reduction of 6-nitro to 6-aminoquinoline is a key step in synthesizing intermediates for antimalarial or kinase inhibitor analogs. Post-reduction, the amine can undergo alkylation, acylation, or cross-coupling reactions .

Advanced Questions

Q. How can researchers optimize Suzuki coupling yields for 2-substituted-6-nitroquinolines?

Methodological Answer:

  • Microwave Assistance : Reduces reaction time (e.g., 30 min at 120°C) and improves yields (~85%) compared to traditional heating .
  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand optimization (e.g., SPhos) enhances efficiency for electron-deficient substrates.
  • Solvent System : Use of polar aprotic solvents (DMF, DMSO) with degassing to prevent catalyst poisoning.

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions. For example, quinoline analogs targeting p38α MAP kinase require kinase-binding assays rather than general cytotoxicity screens .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. How does fluorination impact the compound’s interaction with biological targets?

Methodological Answer: The CF3_3 group can engage in hydrophobic interactions or fluorine-specific hydrogen bonding with protein residues. Molecular docking studies (e.g., with NADH dehydrogenase or kinase targets) reveal that CF3_3 enhances binding affinity by filling hydrophobic pockets. Comparative crystallographic data of fluorinated vs. non-fluorinated analogs validate these interactions .

Q. What computational methods predict the regioselectivity of electrophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the quinoline ring. For nitration, the 6-position often shows higher reactivity due to favorable charge distribution .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions, guiding experimental design for functionalization.

Q. How can researchers address discrepancies in NMR data for structurally similar analogs?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton couplings and spatial proximity.
  • Isotopic Labeling : 15N^{15}\text{N}- or 19F^{19}\text{F}-enriched samples clarify ambiguous assignments in crowded spectral regions .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the antibacterial activity of this compound.
Resolution Workflow :

Purity Verification : Confirm compound integrity via HPLC and elemental analysis to rule out impurities .

Assay Conditions : Standardize testing parameters (e.g., bacterial strain, growth medium, incubation time).

Mode-of-Action Studies : Use transcriptomics/proteomics to identify whether activity stems from direct target inhibition or secondary metabolic effects .

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